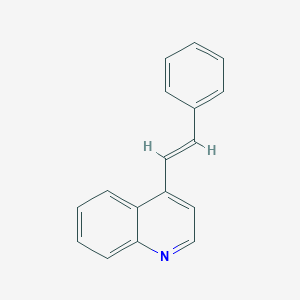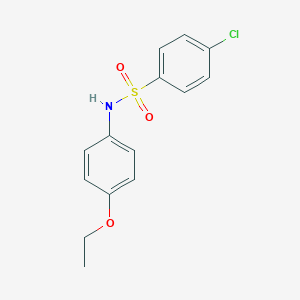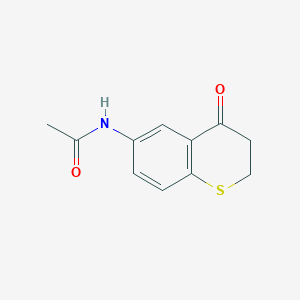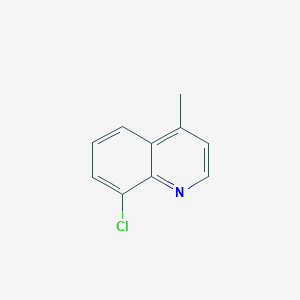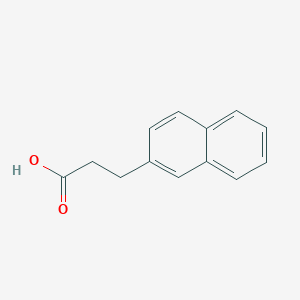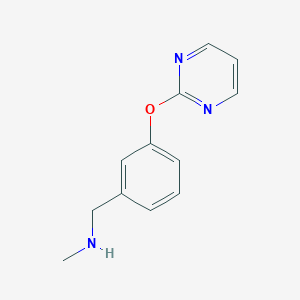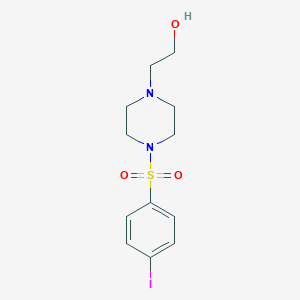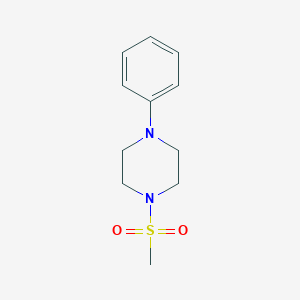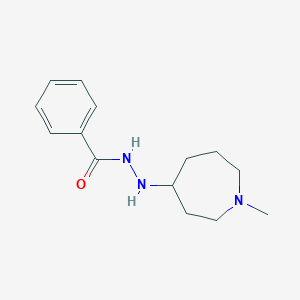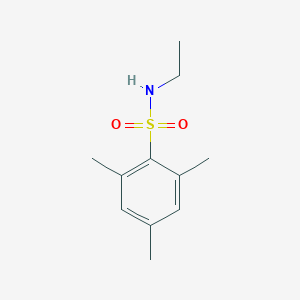![molecular formula C40H33N2O+ B182800 1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium CAS No. 295797-48-7](/img/structure/B182800.png)
1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium, also known as BZTP, is a synthetic compound that has been widely used in scientific research. BZTP is a positively charged molecule that can interact with negatively charged biological molecules, such as DNA and proteins.
Wissenschaftliche Forschungsanwendungen
1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium has been used in various scientific research applications, such as DNA binding studies, protein-DNA interaction studies, and fluorescence imaging. 1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium can interact with DNA and form a stable complex, which can be used to study DNA structure and function. 1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium can also be used to study protein-DNA interactions, as it can selectively bind to specific DNA sequences. In addition, 1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium can be used as a fluorescent probe to visualize DNA and protein-DNA complexes.
Wirkmechanismus
1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium binds to DNA through intercalation, which involves the insertion of the 1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium molecule between the base pairs of DNA. This can cause a distortion in the DNA structure, which can affect DNA replication and transcription. 1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium can also interact with proteins that bind to DNA, such as transcription factors, and inhibit their activity.
Biochemische Und Physiologische Effekte
1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium has been shown to have cytotoxic effects on cancer cells, as it can inhibit DNA replication and transcription. 1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium can also induce apoptosis, or programmed cell death, in cancer cells. However, 1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium has also been shown to have toxic effects on normal cells, and further research is needed to determine its safety and efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium has several advantages for lab experiments, such as its ability to selectively bind to DNA and proteins, and its fluorescence properties. However, 1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium also has limitations, such as its potential toxicity and the need for further research to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on 1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium. One direction is to study its potential as an anticancer agent, and to determine its safety and efficacy in vivo. Another direction is to develop new derivatives of 1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium that have improved properties, such as increased selectivity and reduced toxicity. Finally, 1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium can be used as a tool to study DNA and protein-DNA interactions, and further research can be done to explore its applications in these areas.
In conclusion, 1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium is a synthetic compound that has been widely used in scientific research. It has several advantages for lab experiments, such as its ability to selectively bind to DNA and proteins, and its fluorescence properties. However, further research is needed to determine its safety and efficacy, and to explore its potential as an anticancer agent and tool for studying DNA and protein-DNA interactions.
Synthesemethoden
1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium can be synthesized using a multi-step process. The first step involves the synthesis of 5-(benzyloxy)-1H-indole-3-carboxaldehyde, which is then reacted with 2-bromoethyltriphenylphosphonium bromide to form the intermediate compound. The final step involves the reaction of the intermediate compound with 2,4,6-triphenylpyridine to form 1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium.
Eigenschaften
CAS-Nummer |
295797-48-7 |
|---|---|
Produktname |
1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium |
Molekularformel |
C40H33N2O+ |
Molekulargewicht |
557.7 g/mol |
IUPAC-Name |
5-phenylmethoxy-3-[2-(2,4,6-triphenylpyridin-1-ium-1-yl)ethyl]-1H-indole |
InChI |
InChI=1S/C40H33N2O/c1-5-13-30(14-6-1)29-43-36-21-22-38-37(27-36)34(28-41-38)23-24-42-39(32-17-9-3-10-18-32)25-35(31-15-7-2-8-16-31)26-40(42)33-19-11-4-12-20-33/h1-22,25-28,41H,23-24,29H2/q+1 |
InChI-Schlüssel |
WHKUEIXZUGYODF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC[N+]4=C(C=C(C=C4C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC[N+]4=C(C=C(C=C4C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl [3,4'-bipyridine]-5-carboxylate](/img/structure/B182717.png)
